molecular formula C11H10FeO2 B7789215 (Carboxycyclopentadienyl)cyclopentadienyliron

(Carboxycyclopentadienyl)cyclopentadienyliron

Cat. No. B7789215
M. Wt: 230.04 g/mol
InChI Key: VUJLGCHOGQEAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferrocenecarboxylic acid, also known as (Carboxycyclopentadienyl)cyclopentadienyliron, Carboxyferrocene, Carboxylferrocene, Cyclopentadienecarboxylic acid, and Ferrocenoic acid, is a compound with the empirical formula C11H10FeO2 . It has a molecular weight of 230.04 .


Synthesis Analysis

While specific synthesis methods for (Carboxycyclopentadienyl)cyclopentadienyliron were not found in the search results, it is known that this compound is used to esterify complex mixtures of phenols and alcohols for analysis by GCMS .


Molecular Structure Analysis

The molecular structure of (Carboxycyclopentadienyl)cyclopentadienyliron is represented by the SMILES string [Fe]. [CH]1 [CH] [CH] [CH] [CH]1.OC (=O) [C]2 [CH] [CH] [CH] [CH]2 . The InChI key for this compound is VUJLGCHOGQEAED-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of (Carboxycyclopentadienyl)cyclopentadienyliron include a melting point of 210°C (dec.) (lit.) . It is insoluble in water .

Scientific Research Applications

  • Organic Synthesis and Ligand Reactions : Cyclopentadienyliron complexes have been used to facilitate regiospecific addition reactions, as demonstrated by the addition of cyanide ions to arenes containing electron-withdrawing substituents, yielding CpFe complexes of cyanocyclohexadienyl systems (Sutherland, Chowdhury, Piíorko, & Lee, 1987). Additionally, these complexes have been utilized as catalysts in redox-neutral propargylic C-H functionalization, coupling alkynes or alkenes with aldehydes to yield homopropargylic and homoallylic alcohols (Wang, Durham, & Wang, 2020).

  • Photochemistry and Spectroscopy : The photodissociation of cyclopentadienyliron(II) arene cations has been studied using time-resolved laser spectroscopy, revealing reactive intermediates and their roles in ligand-exchange reactions (Chrisope, Park, & Schuster, 1989).

  • Polymer Chemistry : Hyperbranched polymers containing cyclopentadienyliron moieties have been developed, with investigations into their properties using NMR, viscometry, DSC, and TGA. These studies shed light on the thermal behavior and structural characteristics of such polymers (Abd-El-Aziz, Carruthers, Aguiar, & Kroeker, 2005).

  • Synthetic Chemistry : Functionalized alkali metal cyclopentadienides bearing various organic groups have been synthesized, with applications in preparing peptide-substituted Cp anions and other derivatives. These compounds form extended oligomeric structures that utilize functional groups in constructing supramolecular complex frameworks (Erker, Kehr, & Fröhlich, 2008).

  • Bioconjugation : Understanding the mechanism of amide formation by carbodiimide in aqueous media has implications for bioconjugation processes. Studies have utilized cyclopentadienyl complexes to investigate this mechanism, offering insights into the reactivity and stability of such compounds in biological contexts (Nakajima & Ikada, 1995).

  • Transition Metal Chemistry : Research into arene coordinated to cyclopentadienyliron cations has revealed their applications in organic and polymer synthesis. The electrophilicity of coordinated arenes enables reactions with various nucleophiles, with significant implications for synthetic methodologies (Abd-El-Aziz & Bernardin, 2000).

properties

InChI

InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H,7,8);1-5H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJLGCHOGQEAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)O.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FeO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Carboxycyclopentadienyl)cyclopentadienyliron

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Carboxycyclopentadienyl)cyclopentadienyliron
Reactant of Route 2
(Carboxycyclopentadienyl)cyclopentadienyliron
Reactant of Route 3
(Carboxycyclopentadienyl)cyclopentadienyliron
Reactant of Route 4
Reactant of Route 4
(Carboxycyclopentadienyl)cyclopentadienyliron
Reactant of Route 5
(Carboxycyclopentadienyl)cyclopentadienyliron
Reactant of Route 6
(Carboxycyclopentadienyl)cyclopentadienyliron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.